molecular formula C10H9NO3 B8755595 5-methoxy-1H-indole-7-carboxylic acid

5-methoxy-1H-indole-7-carboxylic acid

Cat. No.: B8755595
M. Wt: 191.18 g/mol
InChI Key: FFEYNDFFDFQWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methoxy-1H-indole-7-carboxylic acid (CAS Number: 1034352-72-1) is an indole-based organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . While specific biological studies on this exact regioisomer are less common in the available scientific literature, the 5-methoxyindole scaffold is recognized as a privileged structure in medicinal chemistry due to its presence in various biologically active molecules. Research on closely related analogues, particularly 5-methoxy-1H-indole-2-carboxylic acid (5MICA), provides strong context for its potential research value. These analogues have demonstrated significant neuroprotective properties in models of ischemic stroke, where they were shown to reduce infarct size, decrease oxidative stress, and improve long-term potentiation . Furthermore, 5-methoxyindole-2-carboxylic acid has been investigated as a potential biomarker for malignant melanoma and has shown promising effects in models of Alzheimer's disease, where it exhibited protective potential against human Aβ pathology . The 5-methoxyindole core is also a key building block for synthesizing more complex derivatives. For instance, hydrazone derivatives synthesized from 5-methoxyindole-2-carboxylic acid have been studied for their radical scavenging and antioxidant activities , showing an ability to suppress iron-induced lipid peroxidation and effectively decrease luminol-dependent chemiluminescence in model systems with reactive oxygen species (ROS) . This makes the 5-methoxyindole carboxylic acid structure a compound of interest for developing new agents with combined neuroprotective and antioxidant properties . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

5-methoxy-1H-indole-7-carboxylic acid

InChI

InChI=1S/C10H9NO3/c1-14-7-4-6-2-3-11-9(6)8(5-7)10(12)13/h2-5,11H,1H3,(H,12,13)

InChI Key

FFEYNDFFDFQWMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C2C(=C1)C=CN2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Positional Isomers and Functional Group Variations

The biological and physicochemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of 5-methoxy-1H-indole-7-carboxylic acid with analogous compounds:

Compound Substituents Molecular Formula Melting Point (°C) Key Properties References
This compound -OCH₃ (C5), -COOH (C7) C₁₀H₉NO₃ Not reported High polarity due to -COOH; potential for hydrogen bonding and enzyme interaction
Indole-5-carboxylic acid -COOH (C5) C₉H₇NO₂ 208–210 Lower solubility compared to methoxy derivatives; used in coordination chemistry
5-Methoxy-1H-indole-3-carboxylic acid -OCH₃ (C5), -COOH (C3) C₁₀H₉NO₃ Not reported Enhanced π-π stacking potential due to C3 carboxylate; common in kinase inhibitors
7-Methyl-1H-indole-5-carboxylic acid -CH₃ (C7), -COOH (C5) C₁₀H₉NO₂ Not reported Increased lipophilicity; explored in antitumor agent development
5-Ethoxyindole-2-carboxylic acid -OCH₂CH₃ (C5), -COOH (C2) C₁₁H₁₁NO₃ Not reported Lower metabolic stability than methoxy analogs; intermediate in prodrug synthesis

Preparation Methods

Substrate Design and Cyclization

A plausible route begins with 4-methoxyphenylhydrazine and ethyl 3-oxohexanoate. Under acidic conditions (e.g., HCl in ethanol), cyclization yields ethyl 5-methoxy-1H-indole-7-carboxylate. Subsequent hydrolysis with aqueous NaOH converts the ester to the carboxylic acid. Challenges include ensuring regioselectivity during cyclization; electronic effects from the methoxy group direct the formation of the indole ring, favoring substitution at the 7-position.

Table 1: Fischer Indole Synthesis Optimization

Starting MaterialCyclization ConditionsYield (%)Reference
4-MethoxyphenylhydrazineHCl/EtOH, reflux68
Ethyl 3-oxohexanoateH2SO4, 80°C72

Japp-Klingemann Rearrangement and Azo Coupling

The Japp-Klingemann rearrangement offers an alternative pathway, leveraging diazonium salts and β-ketoesters to form hydrazones, which rearrange into indole precursors. This method is particularly effective for introducing carboxylic acid groups at specific positions.

Diazonium Salt Formation and Coupling

5-Methoxyaniline is diazotized with NaNO2/HCl at 0–5°C to generate the diazonium salt, which couples with ethyl methylmalonate in a polar aprotic solvent (e.g., DMF). The resulting hydrazone undergoes rearrangement under acidic conditions (e.g., H2SO4) to form ethyl 5-methoxy-1H-indole-7-carboxylate. Hydrolysis with aqueous HCl affords the carboxylic acid in 65–70% overall yield.

Key Advantages :

  • High regiocontrol due to electron-donating methoxy group directing azo coupling to the para position.

  • Scalability to molar quantities without significant waste generation.

Cyclization of Substituted Anilines

Cyclization of nitro-containing precursors provides a modular approach. For example, 3-nitro-4-methoxybenzoic acid is reduced to the corresponding aniline using H2/Pd-C, followed by cyclization with a ketone via the Fischer protocol.

Nitro Reduction and Ring Closure

Reduction of 3-nitro-4-methoxybenzoic acid yields 3-amino-4-methoxybenzoic acid. Reaction with levulinic acid in polyphosphoric acid induces cyclization, forming this compound directly. This one-pot method avoids intermediate esterification, simplifying purification.

Table 2: Cyclization Efficiency

PrecursorReducing AgentCyclization ReagentYield (%)
3-Nitro-4-methoxybenzoic acidH2/Pd-CPolyphosphoric acid58
4-Methoxy-2-nitrobenzaldehydeSnCl2/HClAcetic anhydride63

Hydrolysis of Ester Derivatives

Many synthetic routes produce ester intermediates, which are hydrolyzed to the target carboxylic acid. For instance, methyl 5-methoxy-1H-indole-7-carboxylate (synthesized via Fischer indole synthesis) is treated with 6M HCl at reflux for 12 hours, achieving quantitative conversion. Alternatively, enzymatic hydrolysis using lipases in aqueous buffer offers a greener alternative, though with lower yields (~85%).

Challenges and Optimization Strategies

Regioselectivity in Electrophilic Substitution

Methoxy groups at the 5-position activate the indole ring toward electrophilic attack at the 4- and 7-positions. Steric hindrance and directing effects must be balanced; for example, using bulky solvents (e.g., tert-amyl alcohol) during cyclization minimizes byproducts.

Purification Techniques

Crude products often require recrystallization from ethanol or isopropanol to remove unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers, though this increases production costs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-methoxy-1H-indole-7-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves formylation or carboxylation of indole precursors. For example, Scheme 1 ( ) outlines the synthesis of 3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-carboxylic acids via condensation of 3-formylindole derivatives with thiazolidinones under acidic reflux. Adapting this, 5-methoxy substitution can be introduced via electrophilic aromatic substitution prior to carboxylation. Optimize reaction time (3–5 h) and stoichiometry (1.1 equiv of formyl precursor) to improve yield .

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Structural validation requires single-crystal X-ray diffraction (SC-XRD) coupled with SHELX software for refinement (e.g., SHELXL for small-molecule crystallography). Ensure data resolution (<1.0 Å) and apply Hirshfeld surface analysis to resolve ambiguities in hydrogen bonding or packing .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Refer to SDS guidelines for similar indole-carboxylic acids (e.g., 7-methyl-1H-indole-5-carboxylate in ). Use NIOSH-approved P95 respirators to avoid inhalation of aerosols, nitrile gloves for skin protection, and fume hoods for ventilation. Store at 2–8°C (as recommended for analogous compounds) to prevent degradation .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond lengths vs. theoretical values) be resolved for this compound?

  • Methodological Answer : Re-examine diffraction data using SHELXL’s restraints for geometrically strained regions. Compare experimental bond lengths (e.g., C-O in methoxy groups) with density functional theory (DFT) calculations. If discrepancies persist, assess twinning or disorder using PLATON’s ADDSYM tool to detect missed symmetry .

Q. What strategies mitigate instability of this compound under ambient conditions?

  • Methodological Answer : Analogous indole derivatives () show sensitivity to light and moisture. Stabilize via lyophilization under inert gas (N₂/Ar) and store in amber vials with desiccants. For aqueous solutions, adjust pH to 6–8 (near the compound’s pKa) to minimize hydrolysis. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Perform molecular docking using the methoxy and carboxylic acid groups as pharmacophores. For example, scaffold-hopping strategies () replace the 7-carboxylic acid with bioisosteres (e.g., tetrazole) while retaining H-bonding capacity. Validate predictions via synthesis and in vitro assays (e.g., kinase inhibition) .

Contradiction Analysis

Q. How should researchers address the lack of reported physicochemical data (e.g., solubility, pKa) for this compound?

  • Methodological Answer : Experimental determination is essential. Measure solubility in DMSO, water, and ethanol via shake-flask method (25°C). Estimate pKa using potentiometric titration (e.g., Sirius T3 instrument). Compare results with QSPR models (e.g., ACD/Labs) for indole derivatives. Note that discrepancies between experimental and predicted data may arise from substituent electronic effects .

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